Fmoc-L-Lys[Oct-(otBu)-Glu-(otBu)-AEEA-AEEA]-OH is a complex peptide compound utilized primarily in biochemical research and pharmaceutical applications. It is a derivative of lysine, modified with various functional groups that enhance its properties for specific uses in peptide synthesis and drug development. The compound is classified under the category of peptide building blocks, specifically designed for constructing larger peptide sequences.
This compound is commercially available from several suppliers, including Chengdu Pukangweixin Biotechnology, Cayman Chemical, and Sigma-Aldrich. The specific CAS Registry Number for this compound is 1662688-20-1, indicating its unique identification in chemical databases. The molecular formula is , with a molecular weight of 1224.59 g/mol .
The synthesis of Fmoc-L-Lys[Oct-(otBu)-Glu-(otBu)-AEEA-AEEA]-OH typically involves solid-phase peptide synthesis techniques. The process begins with the attachment of the Fmoc (9-fluorenylmethoxycarbonyl) protecting group to the lysine residue, followed by sequential coupling of other amino acids and side chains.
The synthesis may include the following steps:
The molecular structure of Fmoc-L-Lys[Oct-(otBu)-Glu-(otBu)-AEEA-AEEA]-OH features a central lysine residue flanked by various side chains:
The compound's three-dimensional structure can be analyzed using computational modeling techniques, which reveal its spatial configuration and potential interactions with biological targets.
Fmoc-L-Lys[Oct-(otBu)-Glu-(otBu)-AEEA-AEEA]-OH can participate in various chemical reactions typical for amino acids and peptides:
The reactivity of this compound is influenced by its functional groups, which can engage in nucleophilic attacks or electrophilic additions depending on the reaction conditions employed.
The mechanism of action for Fmoc-L-Lys[Oct-(otBu)-Glu-(otBu)-AEEA-AEEA]-OH primarily relates to its role as a building block in peptide synthesis. Upon incorporation into peptides, it can influence receptor binding and activation, particularly for glucagon-like peptide 1 receptors.
Studies have shown that modifications like those present in this compound enhance receptor affinity and specificity, making it a valuable component in drug design focused on metabolic disorders .
Fmoc-L-Lys[Oct-(otBu)-Glu-(otBu)-AEEA-AEEA]-OH finds extensive use in scientific research, particularly in:
This compound exemplifies the importance of modified amino acids in advancing biochemistry and pharmaceutical sciences.
Fmoc-L-Lys[Oct-(OtBu)-Glu-(OtBu)-AEEA-AEEA]-OH serves as a critical branched intermediate in the synthesis of GLP-1 receptor agonists like semaglutide, where it facilitates attachment of the C18 fatty diacid chain via the lysine ε-amino group [1] [3]. SPPS protocols typically anchor the linear peptide sequence to resins such as Wang or Rink amide resin, followed by sequential coupling of Fmoc-protected amino acids. The branched side chain is introduced at the lysine residue during chain assembly using orthogonal protection strategies, enabling selective deprotection and coupling of the complex Oct-(OtBu)-Glu-(OtBu)-AEEA-AEEA moiety [5] [6].
High-purity (>99%) incorporation requires precise stoichiometric control, with a 3-5 fold molar excess of the side-chain building block and activation via benzotriazole-based coupling agents (e.g., HOBt/DIC). The steric bulk of this segment necessitates extended coupling times (≥2 hours) and real-time monitoring by HPLC-MS to detect truncations [5] [6].
Table 1: SPPS Resin Selection for Semaglutide Intermediate Synthesis
Resin Type | Loading Capacity | Compatibility | Cleavage Conditions | Advantages |
---|---|---|---|---|
Wang Resin | 0.4–0.8 mmol/g | Fmoc chemistry | TFA-based cocktails | Cost-effective; suitable for C-terminal acids |
Rink Amide MBHA | 0.3–0.6 mmol/g | Fmoc chemistry | 95% TFA | Yields C-terminal amides; reduced epimerization |
2-Chlorotrityl Chloride | 1.0–1.6 mmol/g | Acid-sensitive groups | Mild acids (1% TFA/DCM) | Prevents premature side-chain deprotection |
The orthogonal stability of Fmoc (base-labile) and OtBu (acid-labile) groups enables sequential deprotection without compromising structural integrity. The Fmoc group on the α-amine is selectively removed using 20% piperidine in DMF, while the OtBu esters on Glu and Oct side chains remain intact under these conditions [3] [4]. Subsequent acidolytic cleavage of OtBu groups (50% TFA/DCM, 1–2 hours) exposes carboxyl functionalities for conjugation, leaving the Fmoc group unaffected [4].
Critical challenges include:
Table 2: Orthogonal Deprotection Conditions for Key Protecting Groups
Protecting Group | Deprotection Reagent | Time | Vulnerable Functions | Orthogonality Confirmed By |
---|---|---|---|---|
Fmoc | 20% piperidine/DMF | 2 × 5–10 min | None | Preservation of OtBu esters |
OtBu (ester) | 50% TFA/DCM | 30–90 min | Trt, t-Boc | Intact Fmoc groups |
t-Boc | 30% TFA/DCM | 20–30 min | Pbf, Pmc | Compatibility with Fmoc/OtBu |
The hydrophilic AEEA-AEEA (2-(2-aminoethoxy)ethoxy acetic acid) spacer enhances solubility and reduces aggregation during SPPS while improving bioavailability in the final therapeutic peptide by promoting albumin binding [3] [7]. However, incorporating two sequential AEEA units introduces synthetic hurdles:
Optimized protocols use pre-activated AEEA derivatives (e.g., Fmoc-AEEA-OH with HATU/DIPEA) in DMF at 0°C to suppress racemization. Double coupling with 4-hour intervals achieves >98% completion, verified by Kaiser testing [5] [7]. Post-coupling, rigorous washes with DMF/IPA (5:1) remove unreacted species while retaining the peptide-resin conjugate [3].
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: 61109-48-6
CAS No.: